molecular formula C12H14O B2800326 2-Cyclobutyl-2-phenyloxirane CAS No. 1646143-21-6

2-Cyclobutyl-2-phenyloxirane

Cat. No.: B2800326
CAS No.: 1646143-21-6
M. Wt: 174.243
InChI Key: FGWQWHYLUYJECU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclobutyl-2-phenyloxirane can be synthesized through several methods, one of which is the Corey-Chaykovsky epoxidation. This method involves the reaction of a ketone or aldehyde with a sulfur ylide, such as trimethylsulfonium iodide, in the presence of a strong base like potassium hydroxide in a solvent such as tertiary butanol . The reaction proceeds under mild conditions and yields the desired oxirane with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-phenyloxirane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used to study the effects of epoxides on biological systems and their potential as enzyme inhibitors.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-phenyloxirane involves the reactivity of its oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-Cyclobutyl-2-phenyloxirane can be compared with other oxiranes and epoxides, such as:

    Styrene oxide: Similar in having a phenyl group but lacks the cyclobutyl group.

    Cyclohexene oxide: Contains a cyclohexyl group instead of a cyclobutyl group.

    Epichlorohydrin: Contains a chloromethyl group instead of a phenyl group.

The uniqueness of this compound lies in its combination of a cyclobutyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to other oxiranes.

Properties

IUPAC Name

2-cyclobutyl-2-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-5-10(6-3-1)12(9-13-12)11-7-4-8-11/h1-3,5-6,11H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWQWHYLUYJECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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